molecular formula C22H29ClFNO3 B13721740 Volinanserin Hydrochloride Salt

Volinanserin Hydrochloride Salt

Cat. No.: B13721740
M. Wt: 409.9 g/mol
InChI Key: SGTCZHOIXUDOLR-ZMBIFBSDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Volinanserin Hydrochloride Salt involves several key steps:

    Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.

    Ester-Amide Interchange: This intermediate undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of a CDI coupling agent to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.

    Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene produces 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.

    Acid Removal: The urethane protecting group is removed to yield (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.

    Reduction: Sodium borohydride is used to reduce the ketone, forming (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.

    Resolution and Alkylation: The alcohol is resolved, and the secondary nitrogen is alkylated with 4-Fluorophenethyl bromide to complete the synthesis of Volinanserin.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps outlined above, with optimizations for yield and purity. The process is carried out under controlled conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Volinanserin Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Volinanserin can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Volinanserin Hydrochloride Salt has a wide range of scientific research applications:

Mechanism of Action

Volinanserin Hydrochloride Salt exerts its effects by selectively binding to and antagonizing the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By blocking the receptor, Volinanserin can modulate neurotransmitter release and neuronal activity, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Glemanserin
  • Pruvanserin
  • Roluperidone
  • Lenperone
  • Lidanserin
  • Ketanserin
  • Ritanserin
  • Eplivanserin
  • Pimavanserin

Uniqueness

Volinanserin Hydrochloride Salt is unique due to its high selectivity and potency for the 5-HT2A receptor. This selectivity reduces the likelihood of off-target effects, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C22H29ClFNO3

Molecular Weight

409.9 g/mol

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride

InChI

InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1

InChI Key

SGTCZHOIXUDOLR-ZMBIFBSDSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl

Origin of Product

United States

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